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molecular formula C10H14N2O3 B8344412 2-[2-(4-Nitro-phenyl)-ethylamino]-ethanol

2-[2-(4-Nitro-phenyl)-ethylamino]-ethanol

Cat. No. B8344412
M. Wt: 210.23 g/mol
InChI Key: BZOGBAPPHTZOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541412B2

Procedure details

A mixture of 1-(2-bromo-ethyl)-4-nitro-benzene (86.9 mmoles) and 2-amino-ethanol (869 mmoles) is heated at 150° C. under microwave activation for 10 minutes. The reaction mixture is evaporated to dryness and the residue obtained is purified on silica gel (SiO2; gradient DCM/MeOH) to yield the title product, which is used directly in the next Step.
Quantity
86.9 mmol
Type
reactant
Reaction Step One
Quantity
869 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1.[NH2:13][CH2:14][CH2:15][OH:16]>>[N+:10]([C:7]1[CH:8]=[CH:9][C:4]([CH2:3][CH2:2][NH:13][CH2:14][CH2:15][OH:16])=[CH:5][CH:6]=1)([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
86.9 mmol
Type
reactant
Smiles
BrCCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
869 mmol
Type
reactant
Smiles
NCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is purified on silica gel (SiO2; gradient DCM/MeOH)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCNCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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